molecular formula C17H25NOS B14148155 2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one CAS No. 88873-87-4

2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one

Cat. No.: B14148155
CAS No.: 88873-87-4
M. Wt: 291.5 g/mol
InChI Key: WRRVQXUKSKTHKV-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ketone with a piperidine derivative, followed by the introduction of a sulfanyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfanyl group can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of pain pathways or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenyl-3-{[2-(morpholin-1-yl)ethyl]sulfanyl}propan-1-one: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Methyl-1-phenyl-3-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, phenyl group, and sulfanyl group allows for diverse interactions and applications that are not as pronounced in similar compounds.

Properties

CAS No.

88873-87-4

Molecular Formula

C17H25NOS

Molecular Weight

291.5 g/mol

IUPAC Name

2-methyl-1-phenyl-3-(2-piperidin-1-ylethylsulfanyl)propan-1-one

InChI

InChI=1S/C17H25NOS/c1-15(17(19)16-8-4-2-5-9-16)14-20-13-12-18-10-6-3-7-11-18/h2,4-5,8-9,15H,3,6-7,10-14H2,1H3

InChI Key

WRRVQXUKSKTHKV-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCN1CCCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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